molecular formula C4H11O2PS2 B12701069 Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester CAS No. 104685-21-4

Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester

Cat. No.: B12701069
CAS No.: 104685-21-4
M. Wt: 186.2 g/mol
InChI Key: JEHHDTAKRSSSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester typically involves the reaction of methyl phosphonothioic dichloride with methanol and methylthiomethyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphonothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form phosphonothioates with lower oxidation states.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Lower oxidation state phosphonothioates.

    Substitution: Various substituted phosphonothioates depending on the nucleophile used.

Scientific Research Applications

Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester has several applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests.

Mechanism of Action

The mechanism of action of phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester involves the inhibition of enzymes by binding to the active site. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme critical for nerve function.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonothioic acid, methyl-, O-ethyl S-methyl ester
  • Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
  • O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate

Uniqueness

Phosphonothioic acid, methyl-, O-methyl S-((methylthio)methyl) ester is unique due to its specific ester and thioether groups, which confer distinct chemical properties and reactivity Its ability to undergo selective oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry

Properties

CAS No.

104685-21-4

Molecular Formula

C4H11O2PS2

Molecular Weight

186.2 g/mol

IUPAC Name

[methoxy(methyl)phosphoryl]sulfanyl-methylsulfanylmethane

InChI

InChI=1S/C4H11O2PS2/c1-6-7(2,5)9-4-8-3/h4H2,1-3H3

InChI Key

JEHHDTAKRSSSQV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C)SCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.